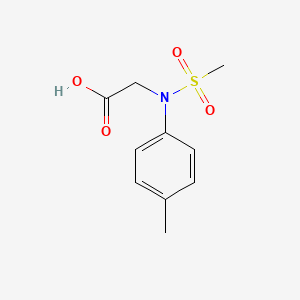

N-(4-Methylphenyl)-N-(methylsulfonyl)glycine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

- N-chemoselective Arylsulfonylation : Methyl esters of L-tyrosine and D-(4-hydroxyphenyl)glycine can be transformed into 2-arylsulfonamido esters with arylsulfonyl chlorides. This process occurs without protecting the phenolic hydroxy group and yields good results without racemization of stereogenic carbon centers (Penso et al., 2003).

Molecular Structure Analysis

- Crystal Structure of Methyl-p-tolysulfonyl-Glycine : This compound exhibits a "V" model structure in its crystal form, forming a dimer through classical hydrogen bonding. It crystallizes in the triclinic system, displaying a 2-D network via unclassical hydrogen bonding (Gong Qin-hua, 2002).

Chemical Reactions and Properties

- N- and 2-substituted N-(Phenylsulfonyl)glycines : These derivatives have been found to be effective inhibitors of rat lens aldose reductase, suggesting potential biochemical applications (Deruiter et al., 1989).

Physical Properties Analysis

- Solvation in Arylsulfonylation : The use of specific solvation and solvent mixtures like THF/DMF can influence the nucleophilicity and chemoselectivity of N-substitution, which is crucial for understanding the physical properties of the synthesized compounds (Penso et al., 2003).

Chemical Properties Analysis

- Aldose Reductase Inhibition : N-(phenylsulfonyl)-N-phenylglycines and related compounds demonstrate significant inhibitory activity against aldose reductase, indicating distinct chemical properties relevant for pharmaceutical research (Deruiter et al., 1989).

Scientific Research Applications

Glycine Transporter Inhibition

Research has highlighted the synthesis and efficacy of Glycine Transporter-1 (GlyT1) inhibitors derived from compounds including those related to N-(4-Methylphenyl)-N-(methylsulfonyl)glycine. These inhibitors play a significant role in the modulation of neurotransmission in the central nervous system (Lindsley et al., 2006).

Polymerization and Bioconjugation

The compound has been used in the development of post-polymerization modification methods for poly-(N-methyl-glycine), also known as polysarcosine. This approach allows for the introduction of a wide variety of nucleophiles, demonstrating potential in bioconjugation applications (Borova et al., 2021).

Chemical Synthesis and Selectivity

In chemical synthesis, this compound has been involved in the transformation of amino acid esters into corresponding arylsulfonamido esters, showcasing its utility in selective chemical reactions without racemization, which is crucial in pharmaceutical synthesis (Penso et al., 2003).

Environmental Studies

Studies have investigated the behavior of related compounds in environmental settings, such as municipal sewage treatment plants. This research is essential for understanding the environmental impact and degradation pathways of such compounds (Krause & Schöler, 2000).

Medicinal Chemistry

In medicinal chemistry, research has been conducted on the synthesis and biological evaluation of related compounds as inhibitors of Glycine Transporter-1. These studies contribute to the development of new therapeutic agents targeting the central nervous system (Cioffi et al., 2016).

NMDA and AMPA Receptor Antagonism

Compounds structurally related to N-(4-Methylphenyl)-N-(methylsulfonyl)glycine have been identified as antagonists at the glycine-site of the NMDA receptor and AMPA receptor, which are critical in neurological research and potential treatments for neurodegenerative diseases (Hays et al., 1993).

properties

IUPAC Name |

2-(4-methyl-N-methylsulfonylanilino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-8-3-5-9(6-4-8)11(7-10(12)13)16(2,14)15/h3-6H,7H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEIUTLQRQJTQBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357185 |

Source

|

| Record name | 2-(4-methyl-N-methylsulfonylanilino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

425616-93-9 |

Source

|

| Record name | 2-(4-methyl-N-methylsulfonylanilino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea](/img/structure/B1270483.png)